molecular formula C12H15N3O B1483426 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2098131-24-7

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1483426
CAS No.: 2098131-24-7
M. Wt: 217.27 g/mol
InChI Key: KIZZEJOOFBSSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Complex Formation

  • Facile Synthesis of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : Research highlights the synthesis of novel polyfunctional pyrazolyl-substituted pyridines, which are achieved through cascade reactions starting from ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate. This synthesis route demonstrates the compound's utility in forming complex polyfunctional structures in a one-pot reaction, suggesting its versatility in chemical synthesis and potential applications in material science or pharmaceuticals (Latif, Rady, & Döupp, 2003).

  • Formation of Mono-Helical Complexes with Zinc(II) and Europium(III) : The compound's utility extends to the synthesis of a multidentate ligand that forms mononuclear complexes with zinc(II) and europium(III). These complexes exhibit unique helical coordination geometries and photoluminescent properties, indicating potential applications in the development of new materials for electronics and photonics (Lam et al., 2000).

Catalysis

  • Catalysis in Oligomerization and Polymerization of Ethylene : The compound demonstrates its versatility as a ligand in nickel(II) catalyzed oligomerization and polymerization of ethylene. The catalytic activity is dependent on the co-catalyst and solvent used, leading to varied products such as butene, hexene, and polyethylene. This highlights its potential application in industrial polymer production (Obuah et al., 2014).

  • Asymmetric Transfer Hydrogenation of Ketones : The compound is used in the synthesis of Fe(II) and Ni(II) complexes that act as catalysts for the transfer hydrogenation of ketones. This process is significant for the production of alcohols, a fundamental reaction in organic synthesis, indicating its importance in pharmaceutical and chemical manufacturing (Magubane et al., 2017).

Material Science and Electronics

  • Electrooptic Film Fabrication : Research into dibranched, heterocyclic chromophores, which include compounds similar in structure to 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol, shows applications in electrooptic film fabrication. These studies emphasize the influence of molecular architecture on film microstructure and nonlinear optical response, highlighting potential applications in optoelectronic devices (Facchetti et al., 2006).

Properties

IUPAC Name

2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-15-9-11(5-8-16)12(14-15)10-3-6-13-7-4-10/h3-4,6-7,9,16H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZZEJOOFBSSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 3
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 4
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 5
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 6
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.